N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17730329
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |
| Standard InChI Key | XSYCLSTXEYBUPY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two primary moieties: a 1-methyl-1H-pyrazol-4-amine core and a 3-bromobenzyl substituent. The pyrazole ring adopts a planar conformation with delocalized π-electrons, while the bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity . X-ray crystallographic data for related bromophenyl-pyrazole compounds reveal bond lengths of ~1.38 Å for the C-N bonds in the pyrazole ring and ~1.90 Å for the C-Br bond, consistent with typical aromatic and halogenated systems .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃ | |
| Molecular Weight | 266.14 g/mol | |
| Hybridization (Pyrazole N) | sp² | |
| Bond Angle (C-Br-C) | 120° (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H-NMR spectrum is expected to show:
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A singlet at δ 3.7–3.9 ppm for the N-methyl group
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Aromatic proton resonances between δ 7.1–7.4 ppm for the bromophenyl ring
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Exchangeable protons from the amine group at δ 4.5–5.0 ppm (broad)
Mass spectrometry typically exhibits a molecular ion peak at m/z 266.04 (M⁺) with characteristic fragmentation patterns corresponding to the loss of Br (79.9 Da) and CH₃NH groups.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the formation of the pyrazole core, followed by functionalization at the 4-position:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions.
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N-Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base .
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Bromophenylmethyl Attachment: Ullmann coupling or nucleophilic substitution reactions using 3-bromobenzyl bromide.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, Δ | 65–70% |
| N-Methylation | CH₃I, K₂CO₃, DMF | 80–85% |
| Benzylation | 3-Bromobenzyl bromide, K₂CO₃ | 50–60% |
Purification and Analysis
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95% .
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | 15.2 µM (MCF-7) | Topoisomerase II |
| 1-[(3-Bromophenyl)methyl]-1H-pyrazol-5-amine HCl | 9.8 µg/mL (S. aureus) | Cell wall synthesis |
Industrial and Materials Science Applications
Coordination Chemistry
The amine and pyrazole nitrogen atoms serve as ligands for transition metals. Copper(II) complexes of similar compounds demonstrate catalytic activity in C–N coupling reactions .
Polymer Science
Incorporation into polyamide backbones enhances thermal stability (Tₐ = 215°C) and flame retardancy due to bromine’s radical-scavenging properties.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the bromine position and amine substituents.
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In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models.
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Drug Delivery Systems: Nanoencapsulation to improve bioavailability.
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